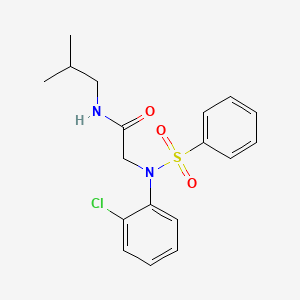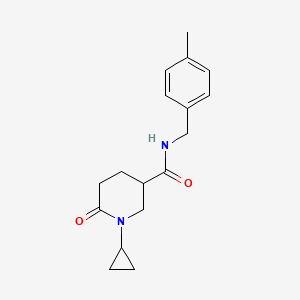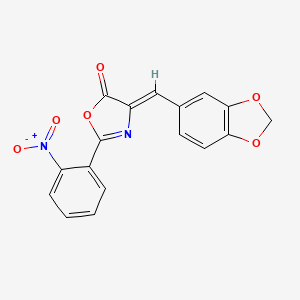
N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide, also known as CI-994, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound is a member of the benzamide class of molecules and has shown promising results in preclinical studies for the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mécanisme D'action
N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide is a potent inhibitor of HDAC activity, which plays a critical role in regulating gene expression and cellular processes. By inhibiting HDAC activity, this compound promotes the acetylation of histone proteins, leading to changes in gene expression and cellular processes, such as cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of other enzymes, such as DNA methyltransferases and protein kinase C, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In neuronal cells, this compound has been shown to promote neuronal survival and protect against neurodegeneration by inhibiting HDAC activity. Additionally, this compound has been shown to have antiviral activity against various viruses, including HIV-1 and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potent and selective inhibition of HDAC activity, which allows for the study of the role of HDACs in various cellular processes. Additionally, this compound has been extensively studied and optimized for its synthesis, resulting in high yields and purity of the final product. However, one limitation of using this compound in lab experiments is its potential toxicity and off-target effects, which may need to be carefully considered and controlled.
Orientations Futures
There are many potential future directions for the study of N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide and its therapeutic applications. One area of research is the development of more potent and selective HDAC inhibitors, which may have improved therapeutic efficacy and fewer off-target effects. Additionally, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, may have synergistic effects and improve treatment outcomes. Finally, the study of this compound in various disease models, such as animal models of cancer or neurodegenerative disorders, may provide further insight into its therapeutic potential.
Méthodes De Synthèse
The synthesis of N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 2-chloroaniline with isobutyl isocyanate to form N~2~-(2-chlorophenyl)-N~1~-isobutylurea, which is then reacted with phenylsulfonyl chloride to form the final product. The synthesis of this compound has been extensively studied and optimized, resulting in high yields and purity of the final product.
Applications De Recherche Scientifique
N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit histone deacetylase (HDAC) activity and promote neuronal survival. Additionally, this compound has shown antiviral activity against various viruses, including HIV-1 and herpes simplex virus.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-14(2)12-20-18(22)13-21(17-11-7-6-10-16(17)19)25(23,24)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFYNGQRDUZJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5000363.png)


![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5000403.png)

![1-[2-(2-ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene](/img/structure/B5000409.png)
![3-allyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000432.png)
![{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5000435.png)
![methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5000443.png)
![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5000448.png)

![1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5000453.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5000460.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)